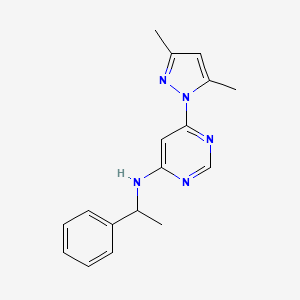
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a pyrimidine ring substituted with an amine group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of a β-dicarbonyl compound with an amidine derivative.
Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and the pyrimidine ring acts as an electrophile.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a reductive amination reaction, where the pyrimidine ring is reacted with phenylethylamine in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alkane derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of certain receptors by binding to their ligand-binding domains.
Signal Transduction: The compound may affect signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine: This compound lacks the phenylethyl group and may have different chemical and biological properties.
N-(1-phenylethyl)pyrimidin-4-amine: This compound lacks the pyrazole ring and may have different chemical and biological properties.
6-(1H-pyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine: This compound lacks the methyl groups on the pyrazole ring and may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5/c1-12-9-13(2)22(21-12)17-10-16(18-11-19-17)20-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19,20) |
InChI Key |
DEZHUICQTLXWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B12249039.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B12249041.png)
![3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12249052.png)
![4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12249055.png)
![N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide](/img/structure/B12249062.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(quinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12249069.png)
![2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12249070.png)
![6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B12249078.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-methoxypyridine](/img/structure/B12249079.png)
![9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12249084.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12249093.png)
![2-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12249094.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline](/img/structure/B12249104.png)
![N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B12249109.png)
